molecular formula C24H30N2O4 B13759525 (Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine CAS No. 23249-21-0

(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine

Cat. No.: B13759525
CAS No.: 23249-21-0
M. Wt: 410.5 g/mol
InChI Key: YFOONQGIWRMSDH-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine typically involves multiple steps:

    Synthesis of (Z)-but-2-enedioic acid: This can be achieved through the isomerization of maleic acid under acidic conditions.

    Synthesis of N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine: This involves the alkylation of 3-methyl-1-phenyl-2H-indole with N,N-dimethyl-3-bromopropan-1-amine under basic conditions.

The final step involves the coupling of these two components under specific reaction conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the double bond of the (Z)-but-2-enedioic acid component.

    Substitution: The compound can participate in substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the (Z)-but-2-enedioic acid component.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Probes: Used as a probe to study biochemical pathways involving indole derivatives.

Medicine

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biochemical pathways. The (Z)-but-2-enedioic acid component can participate in reactions that modify the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Maleic acid derivatives: Compounds with similar dicarboxylic acid components.

    Indole derivatives: Compounds with similar indole moieties.

Uniqueness

The combination of (Z)-but-2-enedioic acid and N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine in a single molecule provides unique properties that are not found in other compounds

Properties

CAS No.

23249-21-0

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C20H26N2.C4H4O4/c1-20(14-9-15-21(2)3)16-22(17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;5-3(6)1-2-4(7)8/h4-8,10-13H,9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YFOONQGIWRMSDH-BTJKTKAUSA-N

Isomeric SMILES

CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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